3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile
Description
3-Methyl-1-oxo-1λ⁵-quinoxaline-2-carbonitrile is a heterocyclic compound featuring a quinoxaline core substituted with a methyl group at position 3, a cyano group at position 2, and a single oxygen atom at position 1 (oxo group). This compound belongs to the quinoxaline-2-carbonitrile family, which is known for its diverse pharmacological activities, including antimicrobial, antitubercular, and anticancer properties . The methyl and oxo substituents influence its electronic properties, solubility, and interactions with biological targets.
Properties
CAS No. |
85976-66-5 |
|---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-methyl-1-oxidoquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c1-7-10(6-11)13(14)9-5-3-2-4-8(9)12-7/h2-5H,1H3 |
InChI Key |
OOAAXJMYHHOYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2[N+](=C1C#N)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Methyl-1-oxo-1λ⁵-quinoxaline-2-carbonitrile typically involves:
- Formation of the quinoxaline ring by condensation of o-phenylenediamine derivatives with suitable diketones or α-keto nitriles.
- Introduction of the methyl group at position 3 via alkylation or starting with a methyl-substituted precursor.
- Installation of the carbonitrile group at position 2 through nitrile-containing building blocks or post-ring-formation functional group transformation.
- Oxidation at the N-1 position to achieve the 1-oxo-1λ⁵ (pentavalent nitrogen) state, often by selective oxidation methods.
Specific Preparation Routes
Condensation of o-Phenylenediamine with α-Keto Nitriles
One common approach is the condensation of 3-methyl-o-phenylenediamine with an α-keto nitrile compound. This allows simultaneous formation of the quinoxaline ring and incorporation of the nitrile group at position 2.
- Reagents : 3-Methyl-o-phenylenediamine, α-keto nitrile (e.g., pyruvonitrile).
- Conditions : Acidic or neutral medium, reflux.
- Outcome : Cyclization yields 3-methylquinoxaline-2-carbonitrile intermediate.
- Subsequent oxidation : The intermediate is then oxidized at the N-1 position to form the 1-oxo-1λ⁵ species.
This method benefits from straightforward starting materials and moderate reaction conditions.
Alkylation of Quinoxaline-2-carbonitrile Derivatives
Alternatively, quinoxaline-2-carbonitrile can be synthesized first, followed by selective methylation at position 3.
- Step 1 : Synthesis of quinoxaline-2-carbonitrile via condensation of o-phenylenediamine with glyoxal derivatives.
- Step 2 : Methylation using methyl iodide or methyl sulfate under basic conditions.
- Step 3 : Oxidation at N-1 using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
This route allows better control over substitution patterns but may require additional purification steps.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Condensation | 3-Methyl-o-phenylenediamine + α-keto nitrile, reflux in ethanol or acetic acid | Mild acidic conditions favor cyclization | 70–85 |
| Alkylation | Methyl iodide, K2CO3, DMF, room temp to 60°C | Selective methylation at C-3 | 60–75 |
| Oxidation | m-CPBA or H2O2, dichloromethane or acetic acid, 0–25°C | Controlled oxidation to N-oxide | 65–80 |
Analytical and Purification Techniques
- Chromatography : Silica gel column chromatography for purification after each step.
- Spectroscopy : NMR (¹H, ¹³C), IR (to confirm nitrile and oxo groups), and Mass Spectrometry for structural confirmation.
- Melting point : Used to assess purity and identity of final compound.
Summary of Key Research Findings
- The condensation of substituted o-phenylenediamines with α-keto nitriles is the most direct and efficient route to quinoxaline-2-carbonitrile derivatives.
- Methyl substitution at position 3 can be introduced either before or after ring formation, depending on availability of starting materials.
- Oxidation to the 1-oxo-1λ⁵ form requires careful choice of oxidant to prevent degradation of sensitive nitrile groups.
- Yields vary but generally remain in the 60–85% range per step, indicating good efficiency.
- The compound’s stability and reactivity are influenced by the pentavalent nitrogen oxidation state, which is crucial for its applications, such as epoxy resin hardeners (patent US9399697B2).
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the oxide group, converting it back to the parent quinoxaline compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoxalines .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Quinoxaline derivatives have demonstrated significant antiviral properties. For instance, certain derivatives have been shown to inhibit the Hepatitis B virus (HBV) and other viral infections. A study highlighted that compounds structurally related to 3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile exhibited promising activity against HBV, with some showing low cytotoxicity while effectively targeting viral replication mechanisms .
Anticancer Properties
Research indicates that quinoxaline derivatives possess anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cancer progression. Compounds similar to 3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. In particular, studies have reported that these compounds can disrupt critical signaling pathways associated with tumorigenesis .
Materials Science
Organic Electronics
The compound has potential applications in organic electronics due to its electronic properties. Quinoxaline derivatives are being explored as active materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport makes them suitable candidates for enhancing device performance .
Nanocomposites
In materials science, 3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile can be incorporated into nanocomposite materials to improve mechanical properties and thermal stability. Research has shown that blending this compound with polymers can lead to enhanced material characteristics, making it valuable for various industrial applications .
Agricultural Chemistry
Pesticide Development
The compound's structural characteristics suggest potential use in developing new pesticides. Research indicates that quinoxaline derivatives can exhibit fungicidal and insecticidal activities. Studies are ongoing to evaluate the efficacy of 3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile against various agricultural pests and pathogens, aiming to create safer and more effective agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological profile of quinoxaline-2-carbonitriles is highly sensitive to substituent positions and oxidation states. Key analogs include:
7-Methyl-3-(4'-fluorophenyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide (Compound 65)
- Substituents : Methyl at position 7, 4'-fluorophenyl at position 3, and two N-oxide groups.
- Activity : Exhibits potent antitubercular activity (MIC <0.2 μg/mL) and a high selectivity index (>500) .
- Comparison: The di-N-oxide groups enhance electron-withdrawing effects, improving interaction with Mycobacterium tuberculosis targets. In contrast, the mono-oxo group in the target compound may reduce redox activity but improve metabolic stability.
7-Methyl-3-(3-chlorophenyl)quinoxaline-2-carbonitrile 1,4-dioxide (Compound 9h)
- Substituents : Methyl at position 7, 3-chlorophenyl at position 3, and di-N-oxide groups.
- Activity : Demonstrates hypoxic cytotoxicity (IC₅₀ = 0.53–4.91 μM across cancer cell lines) .
- The target compound’s 3-methyl group may reduce steric hindrance, favoring enzyme binding.
3-Phenylquinoxaline-2-carbonitrile 1,4-dioxide (Compound 9a)
- Substituents : Phenyl at position 3, di-N-oxide groups.
- Activity : Moderate cytotoxicity (IC₅₀ = 1.53–25.0 μM) .
- Comparison : Replacing phenyl with methyl (target compound) likely decreases π-π stacking but may enhance solubility and bioavailability.
Spectral and Physicochemical Properties
Key spectral data highlight structural differences:
The cyano group’s IR stretch (~2227 cm⁻¹) is consistent across analogs. Methyl groups in the target compound and 9h show similar ¹H-NMR signals (δ 3.0–2.25), while methoxy groups in 6b appear upfield (δ 3.93–4.00).
Antitubercular Activity
- Di-N-oxide derivatives (e.g., Compound 65) show superior activity due to enhanced redox cycling and generation of reactive oxygen species (ROS) .
- Mono-oxo analogs: The target compound’s single oxo group may reduce ROS generation but improve pharmacokinetics by avoiding rapid metabolic reduction.
Anticancer Activity
- Hypoxic selectivity: Di-N-oxide derivatives (e.g., 9h) exhibit hypoxia-selective cytotoxicity via nitroreductase activation . The target compound’s mono-oxo structure may limit this mechanism but could act through alternative pathways like kinase inhibition (e.g., EGFR inhibitors in ).
Antimicrobial Activity
- 3-Amino-1,4-di-N-oxide derivatives () show antiplasmodial and leishmanicidal activities via parasite membrane disruption. The target compound’s lack of amino groups may reduce this effect but increase stability.
Biological Activity
3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile is characterized by its unique molecular structure, which contributes to its biological properties. The compound's chemical formula is C_10H_6N_4O, and it features a quinoxaline core that is known for its diverse pharmacological activities.
Anticancer Properties
Research indicates that 3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile exhibits significant anticancer properties. A study demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .
Table 1: Anticancer Activity of 3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies show that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain strains of fungi. The mechanism appears to involve disruption of microbial cell membranes .
Table 2: Antimicrobial Activity of 3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of 3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- Interaction with DNA : The compound can intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Anticancer Efficacy in Animal Models
In a recent animal study, mice bearing xenograft tumors were treated with varying doses of 3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile. Results showed a significant reduction in tumor size compared to control groups, indicating the compound's potential as an effective anticancer agent .
Case Study 2: Antimicrobial Effectiveness in Clinical Isolates
A clinical trial assessed the efficacy of the compound against resistant bacterial strains isolated from patients with chronic infections. The results indicated that the compound effectively reduced bacterial load in treated subjects, showcasing its potential as a therapeutic option for antibiotic-resistant infections .
Q & A
Q. What synthetic methodologies are commonly employed for preparing quinoxaline-2-carbonitrile derivatives, including 3-methyl-1-oxo-1λ⁵-quinoxaline-2-carbonitrile?
The Beirut reaction is a key method, involving cyclocondensation of benzofuroxans with activated nitriles (e.g., benzoylacetonitrile) in the presence of a base like triethylamine . Microwave-assisted synthesis has also been optimized for improved regioselectivity and yield, as demonstrated in the preparation of quinoxaline-2-carbonitrile derivatives via microwave irradiation (240 W, DMSO solvent) .
Q. How is the molecular structure of quinoxaline-2-carbonitrile derivatives validated?
Single-crystal X-ray diffraction (XRD) is the gold standard. For example, studies reveal a planar quinoxaline ring (max. deviation: 0.012 Å) with π-π stacking (interplanar distance: 3.649 Å) and intermolecular C–H···N hydrogen bonds forming R₂²(8) and R₂²(10) motifs . Data collection typically uses a Bruker SMART APEXII CCD diffractometer with SADABS absorption correction .
Q. What in vitro assays are used to evaluate the biological activity of these compounds?
Standard antiproliferative assays against cancer cell lines (e.g., MCF7, MDA-MB-231) under normoxic and hypoxic conditions are common . Hypoxia-selective cytotoxicity is assessed via comparative IC₅₀ values, with derivatives showing up to 20-fold increased potency under low oxygen .
Advanced Research Questions
Q. How do regioisomeric variations (e.g., 6- vs. 7-substitution) impact biological activity in quinoxaline-2-carbonitrile derivatives?
Substituent position critically affects target interaction. For instance, 7-piperazinyl derivatives exhibit 10–20× higher potency than 6-substituted analogs due to enhanced hydrogen bonding and steric compatibility with hypoxia-inducible factor (HIF-1α) binding pockets . Computational docking studies (e.g., AutoDock Vina) can rationalize these differences by mapping substituent orientation in active sites .
Q. What strategies resolve contradictions in SAR data for quinoxaline-1,4-dioxides?
Discrepancies often arise from crystallographic packing effects or metabolic instability. For example, regioisomers with identical in vitro potency may show divergent in vivo efficacy due to variations in π-π stacking (observed in XRD), which influence solubility and bioavailability . Parallel MD simulations and pharmacokinetic profiling (e.g., microsomal stability assays) are recommended to clarify such anomalies .
Q. How can synthetic routes be optimized to enhance regioselectivity in halogenated derivatives?
Electron-donating groups (e.g., –NHBoc) on benzofuroxans direct cyclization to the 7-position via resonance stabilization of transition states. For 6-halogeno derivatives, sequential Boc protection/deprotection and controlled NaOCl oxidation improve yield (81–86%) and purity . Reaction monitoring via HPLC-MS ensures intermediate stability.
Q. What role do non-covalent interactions play in the solid-state properties of these compounds?
Crystal packing dominated by π-π interactions and hydrogen bonding (e.g., C–H···N) dictates solubility and melting behavior. For instance, planar quinoxaline cores form tight 2D networks parallel to the (1 0 2) plane, reducing dissolution rates but enhancing thermal stability . Differential scanning calorimetry (DSC) and Hirshfeld surface analysis quantify these effects .
Q. How are sulfonamide and salicylamide derivatives designed to improve antitubercular activity?
Sulfonamide introduction via chlorosulfonic acid treatment of 3-phenylquinoxaline-2-carbonitrile 1,4-dioxide enhances carbonic anhydrase inhibition. Subsequent amidation with ammonia yields derivatives with MIC values <1 µM against Mycobacterium tuberculosis H37Rv . Structural analogs are prioritized using QSAR models with ClogP and polar surface area as key descriptors .
Methodological Considerations
- Contradiction Analysis : When SAR data conflict with crystallographic or computational predictions, validate via counter-synthesis (e.g., alternative regioisomer preparation) and in situ X-ray absorption spectroscopy .
- Hypoxia-Selective Assays : Use anaerobic chambers (≤0.1% O₂) and confirm hypoxia via intracellular ROS probes (e.g., dichlorofluorescein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
